molecular formula C10H8Cl2N4S B8413369 6-Chloro-2-[(4-chloro-2-pyridyl)methylsulfanyl]pyrimidin-4-amine

6-Chloro-2-[(4-chloro-2-pyridyl)methylsulfanyl]pyrimidin-4-amine

Cat. No. B8413369
M. Wt: 287.17 g/mol
InChI Key: RCDBDZLYVWLHMD-UHFFFAOYSA-N
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Patent
US06043248

Procedure details

4-Amino-6-chloro-2-thio-pyrimidine (Cpd #110; 614 mg, 2.38 mmol) in ethanol (1.5 ml) is treated with 3.25 M NaOH (1.47 ml, 4.8 mmol) and the mixture is warmed to 50° C. 4-chloro-2-chloromethyl pyridine is added and the solution is stirred warm for 1 hour. The reaction mixture is cooled and concentrated in vacuo, and the resultant solid is filtered and washed with water followed by cold ethanol, mp 195° C.
Quantity
614 mg
Type
reactant
Reaction Step One
Name
Quantity
1.47 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:7]([NH2:8])=[N:6][C:4](=[S:5])[NH:3][C:2]=1[Cl:9].[OH-].[Na+].[Cl:12][C:13]1[CH:18]=[CH:17][N:16]=[C:15]([CH2:19]Cl)[CH:14]=1>C(O)C>[CH:18]1[C:13]([Cl:12])=[CH:14][C:15]([CH2:19][S:5][C:4]2[N:3]=[C:2]([Cl:9])[CH:1]=[C:7]([NH2:8])[N:6]=2)=[N:16][CH:17]=1 |f:1.2|

Inputs

Step One
Name
Quantity
614 mg
Type
reactant
Smiles
C1=C(NC(=S)N=C1N)Cl
Name
Quantity
1.47 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=NC=C1)CCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the solution is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warm for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
the resultant solid is filtered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
Smiles
C1=CN=C(C=C1Cl)CSC2=NC(=CC(=N2)Cl)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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